molecular formula C8H6BrN3O2 B15331321 Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B15331321
M. Wt: 256.06 g/mol
InChI Key: PVIONDWVPDFNOV-UHFFFAOYSA-N
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Description

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core with a bromine substituent at position 6 and a methyl ester group at position 7. Structural analogs often differ in substituent positions, functional groups, or ring fusion patterns, which critically influence their physicochemical properties and reactivity.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

methyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-7-11-10-4-12(7)3-6(5)9/h2-4H,1H3

InChI Key

PVIONDWVPDFNOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NN=CN2C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1,2,4-triazolo[4,3-a]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Key Structural Differences and Implications:

Functional Groups: The target compound and QN-5472 both feature methyl ester groups, enhancing lipophilicity compared to the carboxylic acid in QM-7009. This difference may improve membrane permeability in biological systems .

Substituent Positions :

  • Moving the carboxylate from position 3 (QM-7009) to 7 (target) changes hydrogen-bonding capacity and steric interactions, which could affect binding to biological targets.
  • In QN-5472, the methyl ester at position 8 and [1,5-a] ring fusion alter the spatial arrangement, possibly impacting π-π stacking or van der Waals interactions .

Ring Fusion Patterns :

  • The [1,5-a] fusion in QN-5472 versus [4,3-a] in the target modifies the electron density distribution across the fused rings, influencing aromaticity and stability .

Research Findings and Implications

While experimental data on these compounds are sparse in the provided evidence, theoretical insights can be drawn:

  • Solubility : Methyl esters (target, QN-5472) are less polar than carboxylic acids (QM-7009), reducing aqueous solubility but increasing compatibility with organic solvents.
  • Reactivity : Bromine at position 6 (target, QM-7009, QN-5472) enables cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine in ’s compound may favor nucleophilic aromatic substitution .
  • Purity : QN-5472’s 97% purity may make it preferable for synthetic applications requiring high reproducibility, though purification protocols for the target compound remain unclear .

Notes

  • Limitations : The absence of spectral data, synthetic routes, or biological activity in the evidence restricts deeper analysis. Further studies on crystallography, solubility, and reactivity are needed.
  • Future Directions : Comparative studies on the pharmacokinetics of [4,3-a] vs. [1,5-a] fused derivatives could elucidate structure-activity relationships.

This analysis underscores the importance of substituent positioning and ring fusion in modulating the properties of triazolo-pyridine derivatives. Researchers should prioritize structural characterization and empirical testing to advance applications in drug discovery.

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